4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane typically involves the borylation of pyrene derivatives. One common method is the iridium-catalyzed borylation of pyrene with bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran or toluene. The reaction conditions often include elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the borylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds, with conditions typically involving the use of a base and a suitable solvent.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium phosphate and solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrene derivatives.
Cross-Coupling Reactions: Products are complex organic molecules with new carbon-carbon bonds.
Oxidation and Reduction: Products include boronic acids and boranes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes for biological imaging due to its pyrene moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The pyrene moiety provides a rigid and planar structure, enhancing the compound’s stability and reactivity. Molecular targets include organic molecules with reactive functional groups, and pathways involve the formation of intermediate complexes that lead to the desired products.
Comparison with Similar Compounds
Similar Compounds
Pyrene-2-boronic acid: Similar in structure but lacks the dioxaborolane ring, making it less stable.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Similar boron-containing compound with a naphthalene moiety instead of pyrene.
2,7-Diborylpyrene: Contains two boron atoms, offering different reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a pyrene moiety and a dioxaborolane ring. This structure provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWCBOPAQPLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC=CC(=C54)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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